Polar Surface Area Differential: Morpholine vs. Pyrrolidine 7-Substituent Impact on Drug-Likeness Parameters
The target compound carries a morpholine substituent at position 7, which contributes a polar surface area (PSA) of 92.27 Ų (calculated) . The closest oxygen-free analogue, 7-(pyrrolidin-1-yl)[1,2,5]thiadiazolo[3,4-d]pyrimidine (CAS 7596-96-5), has a PSA of approximately 71.7 Ų due to the absence of the morpholine oxygen . This ~20.6 Ų PSA difference (29% increase) can translate into altered membrane permeability and oral bioavailability predictions under Lipinski and Veber rules, where PSA values below 140 Ų are generally favored but the relative rank within a series influences cell penetration.
| Evidence Dimension | Topological Polar Surface Area (tPSA, Ų) |
|---|---|
| Target Compound Data | 92.27 Ų |
| Comparator Or Baseline | 7-Pyrrolidin-1-yl analogue (CAS 7596-96-5): tPSA ≈ 71.7 Ų |
| Quantified Difference | Δ ≈ +20.6 Ų (+28.7%) |
| Conditions | Calculated tPSA values from standard cheminformatics methods (InChI-based) |
Why This Matters
For procurement decisions in a drug-discovery program, the morpholine derivative offers a distinct polarity profile that may be preferred for modulating solubility-permeability tradeoffs relative to the pyrrolidine congener.
